molecular formula C6H9NO2 B13329371 Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid

Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid

Katalognummer: B13329371
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: LLGCBCPKHMYQSX-RPDRRWSUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid is a bicyclic non-proteinogenic amino acid characterized by a strained bicyclo[2.1.0]pentane core with an amino group at position 3 and a carboxylic acid at position 1. Its stereochemistry (1S,3R,4R) contributes to unique conformational rigidity, making it a valuable scaffold in medicinal chemistry for modulating peptide backbone geometry or enhancing metabolic stability. This compound is often used as a building block in drug discovery, particularly for designing enzyme inhibitors or receptor ligands .

Eigenschaften

Molekularformel

C6H9NO2

Molekulargewicht

127.14 g/mol

IUPAC-Name

(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid

InChI

InChI=1S/C6H9NO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2,7H2,(H,8,9)/t3-,4+,6-/m0/s1

InChI-Schlüssel

LLGCBCPKHMYQSX-RPDRRWSUSA-N

Isomerische SMILES

C1[C@@H]2[C@]1(C[C@H]2N)C(=O)O

Kanonische SMILES

C1C2C1(CC2N)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of the compound, which can be further derivatized through numerous transformations .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of photochemical synthesis and modular approaches are likely to be adapted for large-scale production. The use of advanced photochemical reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a bioisostere, replacing phenyl rings in drug molecules and thereby enhancing their pharmacokinetic properties . This interaction can modulate various biological pathways, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • Stereochemical Influence : Studies on spirocyclopropane oxindoles (e.g., rel-(1R,2S,3R) isomers) demonstrate that stereochemistry and catalyst choice (e.g., scandium complexes) critically determine diastereoselectivity and bioactivity . This underscores the importance of the target compound’s rel-configuration in targeting chiral biological receptors.
  • Ring Strain vs. Stability : The bicyclo[2.1.0]pentane core introduces significant angle strain, which can enhance binding affinity but may compromise metabolic stability compared to larger bicyclic systems like bicyclo[2.2.2]octene .
  • Functional Group Trade-offs: Amino groups offer hydrogen-bonding interactions crucial for target engagement, whereas methoxy or carbamoyl substituents prioritize lipophilicity or steric effects .

Biologische Aktivität

Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid, also known by its CAS number 2247106-57-4, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.

  • Chemical Formula : C₆H₉NO₂
  • Molecular Weight : 127.14 g/mol
  • Structure : The compound features a bicyclic structure which influences its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of bicyclic amino acids exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro assays have demonstrated that certain derivatives of bicyclic compounds can inhibit the growth of tumor cells such as:
    • 4T1 murine mammary carcinoma
    • COLO201 human colorectal adenocarcinoma
    • SNU-1 human gastric cancer cells .

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, particularly G0/G1 and G2/M phases, depending on the concentration of the compound used .

The biological activity of Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid can be attributed to its ability to interact with specific cellular pathways:

  • Receptor Interaction : It may modulate adenosine receptors and adrenergic receptors, influencing cellular signaling pathways that regulate cell proliferation and survival .
  • Cell Cycle Arrest : Studies using flow cytometry have shown that this compound can cause cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Study 1: Cytotoxic Activity Evaluation

A detailed evaluation was conducted on the cytotoxic effects of Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
COLO20115Induces apoptosis and cell cycle arrest in G2/M phase
MDA-MB-23120Induces apoptosis and cell cycle arrest in G0/G1 phase
A54925Modulates receptor signaling pathways

This table summarizes the findings from cytotoxicity assays where the IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid has promising anticancer properties.

Study 2: Biodistribution Studies

In vivo studies have demonstrated that compounds similar to Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid exhibit favorable biodistribution profiles in tumor-bearing models:

  • Tumor Uptake : In rat models with implanted tumors, compounds showed significant accumulation in tumor tissues compared to normal tissues.

This suggests potential for use in targeted drug delivery systems for cancer therapy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.